![molecular formula C10H6F3N3 B15156471 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B15156471.png)
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The trifluoromethyl group in this compound enhances its chemical stability and bioactivity, making it a valuable molecule in various scientific research fields.
准备方法
The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid to form the benzimidazole core.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production: Large-scale production often employs catalytic methods to enhance yield and purity, utilizing catalysts like palladium or copper in the presence of suitable ligands.
化学反应分析
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve reagents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, with reagents like sodium hydride or potassium tert-butoxide.
Major Products: These reactions yield products like substituted benzimidazoles, trifluoromethylated derivatives, and nitrile-containing compounds.
科学研究应用
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile can be compared with other benzimidazole derivatives:
属性
分子式 |
C10H6F3N3 |
|---|---|
分子量 |
225.17 g/mol |
IUPAC 名称 |
3-methyl-2-(trifluoromethyl)benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C10H6F3N3/c1-16-8-4-6(5-14)2-3-7(8)15-9(16)10(11,12)13/h2-4H,1H3 |
InChI 键 |
LTHSGPGSLDNPPW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)C#N)N=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-bis(acetyloxy)-2-[3,4,5-tris(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-tris(acetyloxy)benzoate](/img/structure/B15156398.png)
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15156415.png)
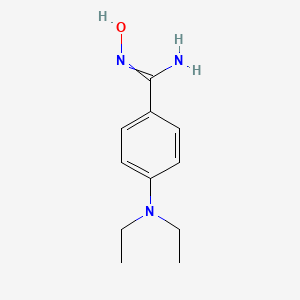
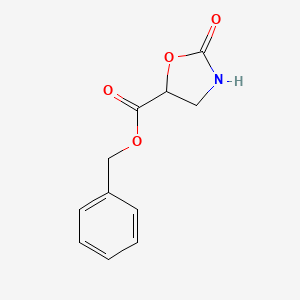
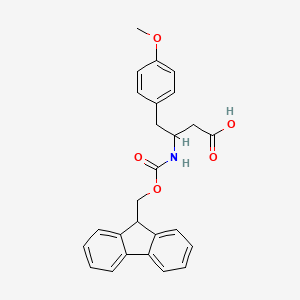
![N-(3-chloro-4-fluorobenzyl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156437.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B15156445.png)
![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B15156452.png)
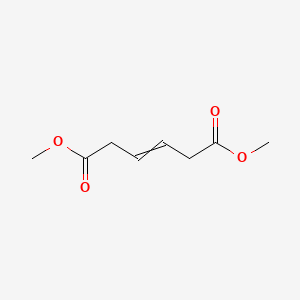
![N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156479.png)
![N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15156483.png)
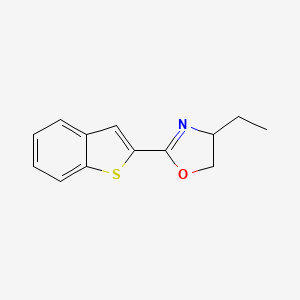
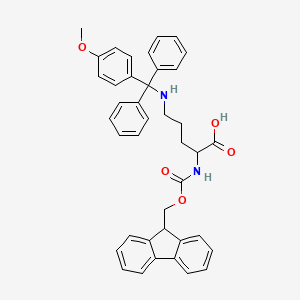
![Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B15156517.png)
